3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride
Description
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride (CAS: 1909313-82-1) is a fluorinated organic compound with a molecular weight of 246.71 g/mol and a purity ≥95% . Its molecular formula, C₁₁H₁₆ClFN₂O, highlights key structural features: a 4-fluorophenylmethyl group, an amide bond, and a methylamino substituent. This compound is a crystalline solid utilized in pharmaceutical research for synthesizing drug candidates, agrochemicals, and advanced materials . Its reactivity and selectivity stem from the fluorine atom’s electronegativity and the amide group’s hydrogen-bonding capacity, enabling diverse applications in drug development and material science .
Properties
IUPAC Name |
2-(aminomethyl)-3-(4-fluorophenyl)-N-methylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.ClH/c1-14-11(15)9(7-13)6-8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYQZLONURFROJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CC=C(C=C1)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzylamine with N-methylpropanamide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and advanced purification techniques to meet the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the substituents introduced .
Scientific Research Applications
3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
3-Chloro-N-(4-methoxyphenyl)propanamide
- Molecular Formula: C₁₀H₁₂ClNO₂ ().
- Key Features : Chlorine substituent, methoxyphenyl group, and amide bond.
- Structural Insights : Crystal structure analysis reveals classical N–H···O hydrogen bonds and C–H···O interactions, forming chains. The methoxy group enhances electron density on the aromatic ring, differing from the electron-withdrawing fluorine in the target compound .
| Parameter | Target Compound | N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide | 3-Chloro-N-(4-methoxyphenyl)propanamide |
|---|---|---|---|
| Halogen | Fluorine | Chlorine | Chlorine |
| Aromatic Substituent | 4-Fluorophenylmethyl | 3-Chlorophenethyl + 4-isobutylphenyl | 4-Methoxyphenyl |
| Hydrogen Bonding | Amide N–H···O | Amide N–H···O (assumed) | Amide N–H···O + C–H···O |
| Applications | Drug candidates, materials | Anti-inflammatory research | Ligand synthesis, material science |
Fluorophenyl-Containing Derivatives
Methyl 2-Amino-3-(4-fluorophenyl)propanoate Hydrochloride
- Molecular Formula: C₁₀H₁₃ClFNO₂ ().
- Key Features : Fluorophenyl group, ester group, and hydrochloride salt.
- Comparison : The ester group replaces the amide, reducing hydrogen-bonding capacity. This derivative is used in peptide synthesis, whereas the target compound’s amide group enhances stability in drug design .
(R)- and (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride
- Molecular Formula: C₉H₁₃ClFNO ().
- Key Features : Chiral centers, hydroxyl group instead of amide.
- Applications : These enantiomers are intermediates in asymmetric synthesis. The hydroxyl group enables different metabolic pathways compared to the target compound’s amide .
| Parameter | Target Compound | Methyl 2-Amino-3-(4-fluorophenyl)propanoate HCl | (R)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl |
|---|---|---|---|
| Functional Group | Amide | Ester | Alcohol |
| Chirality | Not reported | Racemic (DL-form) | Enantiopure (R/S) |
| Bioavailability | High (amide stability) | Moderate (ester hydrolysis) | Variable (alcohol metabolism) |
| Primary Use | Drug candidates | Peptide synthesis | Chiral intermediates |
Structural Analogues in Pharmacology
Sarizotan Hydrochloride
Paroxetine Hydrochloride
- Molecular Formula: C₁₉H₂₀FNO₃·HCl ().
- Key Features : Fluorophenyl group, benzodioxol, and piperidine.
- Comparison : A selective serotonin reuptake inhibitor (SSRI), paroxetine’s complex structure contrasts with the target compound’s focus on modular amide-based drug design .
Key Findings and Implications
Fluorine vs. chlorinated analogs .
Amide vs. Ester : Amide groups improve metabolic stability, making the target compound preferable for long-acting therapeutics over ester derivatives .
Structural Complexity : Complex derivatives like sarizotan and paroxetine demonstrate advanced pharmacological profiles but require more intricate synthesis than the target compound’s modular amide .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves coupling 4-fluorobenzyl derivatives with N-methylpropanamide precursors. A key step is the reaction of 4-fluorobenzyl chloride with methylamine under basic conditions (e.g., using triethylamine) to form the amine intermediate, followed by amidation. Optimization strategies include:
- Temperature Control : Maintaining 0–5°C during the coupling step to minimize side reactions.
- Catalyst Use : Employing coupling agents like EDC/HOBt for efficient amide bond formation.
- Purification : Column chromatography (silica gel, eluting with dichloromethane/methanol) or recrystallization from ethanol to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the N-methylpropanamide backbone (δ ~2.8 ppm for N–CH).
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with ESI-MS verifies molecular weight (expected [M+H] = 269.2) and purity (>98%).
- X-ray Crystallography : For absolute configuration determination, single crystals grown via slow evaporation (e.g., in dichloromethane/hexane) reveal bond lengths and hydrogen-bonding patterns critical for stability .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Reactivity Prediction : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s nucleophilic/electrophilic sites, such as the amino group’s protonation state under physiological pH.
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like serotonin receptors, highlighting key interactions (e.g., hydrogen bonds between the amide carbonyl and Tyr residue).
- MD Simulations : GROMACS simulations assess stability of ligand-receptor complexes over 100 ns, evaluating RMSD and binding free energies (MM-PBSA) .
Q. What experimental strategies can resolve contradictions in observed biological activities, such as varying agonist/antagonist effects across different assays?
- Methodological Answer :
- Assay-Specific Optimization :
- Receptor Isoform Selectivity : Use CRISPR-edited cell lines to isolate specific receptor subtypes (e.g., 5-HT vs. 5-HT).
- Buffer Conditions : Vary Mg/Ca concentrations to mimic physiological vs. pathological states.
- Data Reconciliation : Meta-analysis of dose-response curves (e.g., EC shifts in cAMP vs. β-arrestin assays) identifies biased signaling pathways.
- Control Experiments : Co-administer selective antagonists (e.g., WAY-100635 for 5-HT) to confirm target engagement .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact the compound’s pharmacokinetic and pharmacodynamic profiles?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with halogen substitutions (e.g., 4-Cl, 4-Br) and evaluate:
- Lipophilicity : LogP measurements (shake-flask method) correlate with blood-brain barrier penetration.
- Metabolic Stability : Liver microsome assays (human/rat) quantify CYP450-mediated degradation rates.
- In Vivo PK : Radiolabeled analogs (C) track absorption/distribution in rodent models, with LC-MS/MS quantifying plasma half-life.
- PD Correlation : Ex vivo receptor occupancy assays link structural changes to efficacy in anxiety/depression models (e.g., forced swim test) .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent responses in enzyme inhibition studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate IC and Hill coefficients.
- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
- Error Propagation : Bootstrap resampling (10,000 iterations) estimates confidence intervals for kinetic parameters (K, k/K) .
Q. How can crystallographic data inform the design of derivatives with improved thermal stability?
- Methodological Answer :
- Packing Analysis : Identify intermolecular interactions (e.g., N–H⋯O hydrogen bonds, π-π stacking) from X-ray data that enhance crystal lattice stability.
- Derivative Design : Introduce substituents (e.g., -CF) at positions predicted to strengthen these interactions (e.g., para to the amide group).
- Thermogravimetric Analysis (TGA) : Compare melting points and decomposition temperatures of derivatives to parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
